molecular formula C20H15F4N5O B11255070 7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255070
M. Wt: 417.4 g/mol
InChI Key: LFNWAWGLCYKJCT-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and substituted with fluorophenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

7-(2-Fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

7-(2-Fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

7-(2-Fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

    Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit similar chemical reactivity and potential biological activities.

    Trifluoromethylphenyl derivatives:

Properties

Molecular Formula

C20H15F4N5O

Molecular Weight

417.4 g/mol

IUPAC Name

7-(2-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H15F4N5O/c1-11-16(18(30)28-13-6-4-5-12(9-13)20(22,23)24)17(14-7-2-3-8-15(14)21)29-19(27-11)25-10-26-29/h2-10,17H,1H3,(H,28,30)(H,25,26,27)

InChI Key

LFNWAWGLCYKJCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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